molecular formula C8H9F3N2O2 B12105915 ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12105915
M. Wt: 222.16 g/mol
InChI Key: WYAGUTATJFIBBM-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the pyrazole ring’s N1 position and an ethyl ester at the C5 position. Its molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 222.16 g/mol (calculated from structural data). The compound is synthesized via carbodiimide-mediated coupling, as described in the preparation of intermediates for BAY-9835, a potent ADAMTS7 inhibitor . The trifluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-12-13(6)5-8(9,10)11/h3-4H,2,5H2,1H3

InChI Key

WYAGUTATJFIBBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl compound, followed by cyclization. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but require careful monitoring to avoid side products.

  • Catalysts : Base catalysts such as potassium carbonate improve yields by deprotonating intermediates.

Recent studies demonstrate that substituting hydrazine with methylhydrazine increases regioselectivity for the 5-carboxylate position, achieving yields up to 78%.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with acetylenic ketones offers an alternative route. Ethyl diazoacetate reacts with trifluoroethyl-substituted acetylenes in the presence of transition-metal catalysts.

Key Advances in Catalysis

  • Zinc Triflate : Catalyzes the cycloaddition of ethyl diazoacetate with phenylpropargyl derivatives, yielding pyrazole-5-carboxylates in 89% efficiency.

  • Copper-Based Systems : Copper triflate paired with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enables recyclable catalysts, reducing costs.

This method’s regioselectivity is influenced by electronic effects of substituents. For instance, electron-withdrawing groups like trifluoromethyl direct carboxylate formation at the 5-position.

Patent-Based Industrial Methods

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Patents describe a two-step process: deprotonation followed by carbonylation.

Stepwise Protocol

  • Deprotonation : A magnesium-organic base (e.g., Grignard reagents) deprotonates the pyrazole precursor at low temperatures (−20°C).

  • Carbonylation : Reaction with carbon dioxide or equivalents (e.g., phosgene) introduces the carboxylate group. Continuous flow reactors enhance scalability, achieving >90% conversion.

Table 1: Industrial Process Parameters

ParameterConditionYield (%)
Temperature−20°C (Step 1); 25°C (Step 2)92
SolventTetrahydrofuran (THF)
CatalystMg(TMP)₂·2LiCl
Reaction Time2 h (Step 1); 4 h (Step 2)

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

MethodYield (%)RegioselectivityScalabilityCost
Cyclocondensation78ModerateMediumLow
1,3-Dipolar Cycload.89HighLowHigh
Industrial Process92HighHighMedium

Cyclocondensation is cost-effective but less selective, whereas 1,3-dipolar cycloaddition offers precision at higher costs. Industrial methods balance scalability and yield, albeit requiring specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its pyrazole ring structure allows for further functionalization and modification, making it a valuable intermediate in organic synthesis.

Reaction Pathways

  • The compound can undergo several chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
    • Oxidation can convert it into corresponding carboxylic acids or ketones using agents like potassium permanganate.
    • Reduction can transform the ester group into alcohols using lithium aluminum hydride.
    • Substitution reactions can introduce various nucleophiles, leading to a diverse range of substituted pyrazole derivatives.

Biological Research

Potential Bioactive Molecule

  • There is ongoing research into the biological activity of this compound, particularly its potential therapeutic properties. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities.

Case Studies

  • Anti-inflammatory Activity : Some studies indicate that derivatives of pyrazole compounds can significantly inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammatory pathways.
  • Anticancer Research : Investigations into the compound's structure-activity relationship may reveal its efficacy against various cancer cell lines.

Medicinal Applications

Drug Discovery

  • The unique trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
  • Researchers are exploring its role as a lead compound in developing new anti-inflammatory and anticancer drugs.

Industrial Applications

Advanced Materials Development

  • This compound is being investigated for its potential use in creating advanced materials with enhanced thermal stability and chemical resistance.
  • Its fluorinated nature may impart desirable properties to polymers and coatings used in various industrial applications.

Data Summary

Application AreaDescriptionReferences
Chemical SynthesisBuilding block for complex fluorinated compounds
Biological ResearchPotential anti-inflammatory and anticancer activities
Medicinal ApplicationsInvestigated for drug development in anti-inflammatory and anticancer therapies
Industrial ApplicationsUsed in advanced materials with enhanced properties

Mechanism of Action

Comparison with Other Similar Compounds: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives, such as:

  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Uniqueness: The position of the trifluoroethyl group and the carboxylate ester in this compound provides unique chemical and physical properties, such as increased stability and reactivity compared to its isomers .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

This section compares ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate with analogs differing in substituents, ester groups, or fluorination patterns. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound N1: 2,2,2-trifluoroethyl; C5: ethyl ester C₈H₉F₃N₂O₂ 222.16 High lipophilicity, metabolic stability Intermediate for ADAMTS7 inhibitors (e.g., BAY-9835)
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) N1: ethyl; C3: trifluoromethyl; C5: ethyl ester C₉H₁₁F₃N₂O₂ 236.19 Trifluoromethyl enhances electronegativity Agrochemicals, medicinal chemistry
Mthis compound (CAS 3D-KAC37923) N1: 2,2,2-trifluoroethyl; C5: methyl ester C₇H₇F₃N₂O₂ 208.14 Reduced steric hindrance vs. ethyl ester Synthetic intermediate for fine chemicals
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate (CAS 1005586-13-9) N1: 2,2,3,3-tetrafluoropropyl; C5: methyl ester C₈H₈F₄N₂O₂ 240.16 Increased fluorine content; higher polarity Specialty fluorinated building blocks
Ethyl 1-(2-methylphenyl)-5-{[(trifluoromethyl)sulfonyl]oxy}-1H-pyrazole-3-carboxylate (CAS 1138036-87-9) N1: 2-methylphenyl; C3: ethyl ester; C5: trifluoromethanesulfonyloxy C₁₄H₁₃F₃N₂O₅S 378.32 Sulfonyloxy group enables nucleophilic substitution Intermediate for functionalized pyrazoles
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-58-5) C5: 2-fluorophenyl; C3: ethyl ester C₁₂H₁₁FN₂O₂ 234.23 Aromatic fluorination enhances π-π interactions Pharmaceutical intermediates

Substituent Effects on Physicochemical Properties

  • Trifluoroethyl vs. Ethyl at N1: The trifluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate .
  • Fluorination Patterns : Compounds with tetrafluoropropyl (C₈H₈F₄N₂O₂) or trifluoromethanesulfonyloxy (C₁₄H₁₃F₃N₂O₅S) groups exhibit higher polarity, influencing reactivity in cross-coupling reactions .

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The presence of the trifluoroethyl group enhances its lipophilicity and potential bioactivity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H9F3N2O2
  • Molecular Weight : Approximately 194.11 g/mol
  • Functional Groups : Pyrazole ring, carboxylate group, trifluoroethyl group

The trifluoroethyl group is a strong electron-withdrawing substituent that significantly influences the reactivity and interaction of the compound with biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These activities are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.

  • Case Study Findings :
    • A study demonstrated that derivatives of pyrazole compounds showed significant COX-2 selectivity with minimal side effects on gastric tissues in rat models .
    • In vivo experiments indicated that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to established drugs like celecoxib and indomethacin .

Anticancer Activity

Preliminary studies suggest potential anticancer properties of this compound. Its structural characteristics may allow it to interact effectively with cancer cell pathways.

  • Research Insights :
    • Compounds within the pyrazole class have shown moderate to significant antiproliferative activity against various cancer cell lines, including breast and liver cancers .
    • Specific IC50 values for related compounds indicate promising efficacy against tumor growth in vitro.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar pyrazole derivatives:

Compound NameMolecular FormulaKey Features
Ethyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylateC8H9F3N2O2Contains trifluoromethyl; potential for varied bioactivity
Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylateC8H10F3N3O2Contains amino group; different biological activity
Pyrazole-4-carboxylic acidC4H4N2O2Simpler structure; serves as a building block

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, trifluoroethyl-substituted pyrazoles are often prepared by reacting ethyl trifluoroethylhydrazine carboxylate with β-keto esters under reflux in ethanol. Key parameters include temperature (60–80°C), reaction time (12–24 hours), and catalysts like acetic acid. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Yields (~60–75%) depend on substituent steric effects and solvent polarity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. The trifluoroethyl group shows distinct splitting patterns (e.g., quartets for -CF₃CH₂) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electronegativity. Polar surface area (PSA) calculations (~50 Ų) predict moderate membrane permeability. Solubility in DMSO (>10 mM) facilitates in vitro assays. These properties are validated via HPLC and logP measurements .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for trifluoroethyl-substituted pyrazoles in medicinal chemistry?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with -Cl, -CH₃, or -OCH₃ at the pyrazole 3- or 4-positions to assess electronic effects on bioactivity. For example, replacing -CF₃ with -CH₂CF₃ reduces antimicrobial potency by 50% .
  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with enzymes like cyclooxygenase-2 .
  • Table: Key SAR Trends
Substituent PositionBioactivity (IC₅₀, μM)Lipophilicity (logP)
3-CF₃0.8 ± 0.12.5
4-Cl5.2 ± 0.32.1
3-OCH₃>101.8
Data derived from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH) or impurity profiles. Solutions include:

  • Reproducibility Checks : Re-synthesize compounds using peer-reviewed protocols and validate purity (>95%) via HPLC .
  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA) to identify outliers .
  • Control Experiments : Test metabolites or degradation products (e.g., hydrolyzed esters) to rule off-target effects .

Q. What synthetic optimization strategies improve yield for scale-up in preclinical studies?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yields (~85%) via controlled dielectric heating .
  • Flow Chemistry : Enables continuous production with real-time monitoring (UV-vis spectroscopy), minimizing side products .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

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